molecular formula C11H11BrN2O2 B13491017 1-(3-Bromo-4-methyl-phenyl)hexahydropyrimidine-2,4-dione

1-(3-Bromo-4-methyl-phenyl)hexahydropyrimidine-2,4-dione

Cat. No.: B13491017
M. Wt: 283.12 g/mol
InChI Key: SRRFCPYHDCVTTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromo-4-methylphenyl)-1,3-diazinane-2,4-dione is a chemical compound characterized by its unique structure, which includes a bromine atom and a methyl group attached to a phenyl ring, along with a diazinane-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromo-4-methylphenyl)-1,3-diazinane-2,4-dione typically involves the reaction of 3-bromo-4-methylphenylamine with phosgene or its derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate isocyanate, which then cyclizes to form the diazinane-2,4-dione ring.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-methylphenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The bromine atom can be oxidized to form a bromo-oxide derivative.

    Reduction: The compound can be reduced to remove the bromine atom, yielding a methylphenyl-diazinane-2,4-dione.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a bromo-oxide derivative, while substitution with an amino group would produce an amino-methylphenyl-diazinane-2,4-dione.

Scientific Research Applications

1-(3-Bromo-4-methylphenyl)-1,3-diazinane-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-bromo-4-methylphenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the diazinane-2,4-dione moiety play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Uniqueness: 1-(3-Bromo-4-methylphenyl)-1,3-diazinane-2,4-dione is unique due to its diazinane-2,4-dione moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.12 g/mol

IUPAC Name

1-(3-bromo-4-methylphenyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C11H11BrN2O2/c1-7-2-3-8(6-9(7)12)14-5-4-10(15)13-11(14)16/h2-3,6H,4-5H2,1H3,(H,13,15,16)

InChI Key

SRRFCPYHDCVTTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CCC(=O)NC2=O)Br

Origin of Product

United States

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